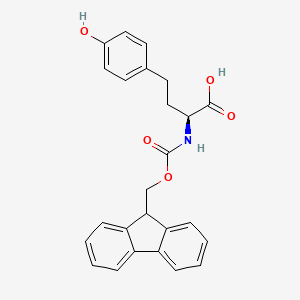

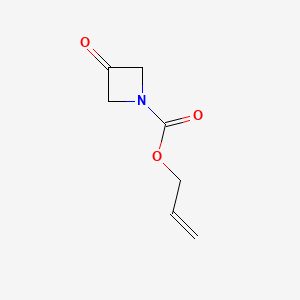

![molecular formula C12H8ClIN4 B598391 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine CAS No. 1204298-64-5](/img/structure/B598391.png)

4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of similar pyridopyrimidine derivatives involves various synthetic protocols . For example, a compound was obtained by treating 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N,N-dimethylformamide thionyl chloride .Molecular Structure Analysis

The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

Pyridopyrimidines are used on several therapeutic targets . The most frequently mentioned biological targets of pyrido[2,3-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, and the biotin carboxylase .Applications De Recherche Scientifique

Hybrid Catalysts in Synthesis

Hybrid catalysts have been emphasized for their crucial role in synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These scaffolds, including structures similar to 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine, are used in developing lead molecules through diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, due to their challenging structural existence and significant therapeutic importance (Parmar, Vala, & Patel, 2023).

Optical Sensors

Pyrimidine derivatives, closely related to the queried compound, are recognized for their use as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them suitable for optical sensor applications. This underlines the significance of pyrimidine and its derivatives in both sensing technologies and their extensive biological and medicinal applications (Jindal & Kaur, 2021).

Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, similar to the structure of the compound , is highlighted as a privileged heterocycle in drug discovery. It has been utilized as a building block for drug-like candidates exhibiting a wide range of medicinal properties, including anticancer and anti-inflammatory effects. This underscores the potential of exploring compounds like 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine in developing potential drug candidates, suggesting ample opportunities for medicinal chemists to exploit this scaffold (Cherukupalli et al., 2017).

Supramolecular Chemistry

Calixpyrrole scaffolds, including those structurally related to the queried compound, have been used in the self-assembly of supramolecular capsules. These findings indicate the utility of pyrrolopyrimidine structures in creating novel supramolecular architectures, which can have implications in areas ranging from materials science to drug delivery systems (Ballester, 2011).

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClIN4/c13-10-9-8(6-1-3-7(14)4-2-6)5-16-11(9)18-12(15)17-10/h1-5H,(H3,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCZWHLJXUQJTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC3=C2C(=NC(=N3)N)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClIN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679852 |

Source

|

| Record name | 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine | |

CAS RN |

1204298-64-5 |

Source

|

| Record name | 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

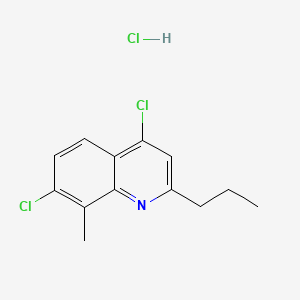

![5-Bromo-7-fluoro-1H-benzo[D]imidazole](/img/structure/B598311.png)

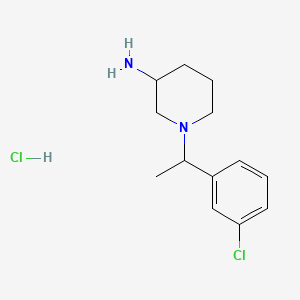

![3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B598315.png)

![2-oxaspiro[3,3]heptane](/img/no-structure.png)

![5-Bromo-2-[(trifluoromethyl)thio]pyridine](/img/structure/B598325.png)

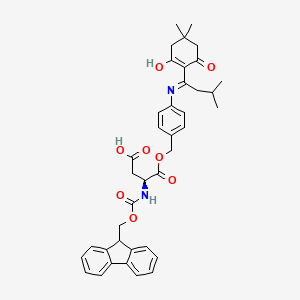

![2-[2-(Cyclohexylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598327.png)